molecular formula C12H13N B8793606 8-Ethyl-4-methylquinoline

8-Ethyl-4-methylquinoline

Cat. No.: B8793606
M. Wt: 171.24 g/mol
InChI Key: VQWUHSRBAWSSEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Ethyl-4-methylquinoline is a useful research compound. Its molecular formula is C12H13N and its molecular weight is 171.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties
Research indicates that quinoline derivatives exhibit significant antimicrobial activity. 8-Ethyl-4-methylquinoline has been synthesized and tested for its efficacy against various microbial strains. In a study involving several synthesized compounds, this compound demonstrated promising inhibition against tested microorganisms, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity
The biological activity of this compound has been explored in the context of cancer treatment. A study assessed its antiproliferative effects on various cancer cell lines, including human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29). The findings indicated that this compound could inhibit cancer cell growth, pointing towards its potential utility in cancer therapies .

HIV Inhibition
Notably, this compound has been investigated for its role in inhibiting the Human Immunodeficiency Virus (HIV). Modifications to the structure of quinolines have led to the development of new classes of inhibitors targeting HIV reverse transcriptase. This highlights the compound's relevance in antiviral drug discovery .

Chemical Synthesis and Industrial Applications

Building Block for Synthesis
this compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its structure allows for various substitution reactions, making it a versatile precursor in organic synthesis .

Reaction Type Product Type Description
SubstitutionQuinoline DerivativesVarious substituted quinolines can be synthesized.
OxidationQuinoline N-OxidesOxidation reactions yield valuable derivatives.
ReductionDihydroquinolinesReduction processes can produce dihydro derivatives.

Toxicological Studies

While exploring the applications of this compound, it is essential to consider its safety profile. Toxicological studies have indicated that certain quinoline derivatives may exhibit carcinogenic properties under specific conditions. For instance, 4-methylquinoline has shown potential carcinogenic effects in animal studies, raising concerns about the safety of related compounds .

Case Studies and Research Findings

Several studies have documented the biological activities and chemical properties of this compound:

  • Antimicrobial Activity Study : In a controlled experiment, various concentrations of this compound were tested against microbial strains using the well diffusion method. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, establishing its potential as an antimicrobial agent .
  • Anticancer Activity Assessment : A library of compounds including this compound was evaluated for antiproliferative activity across multiple cancer cell lines. The compound exhibited notable cytotoxicity, particularly against HeLa cells, suggesting further exploration for anticancer drug development .

Properties

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

8-ethyl-4-methylquinoline

InChI

InChI=1S/C12H13N/c1-3-10-5-4-6-11-9(2)7-8-13-12(10)11/h4-8H,3H2,1-2H3

InChI Key

VQWUHSRBAWSSEM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CC=N2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2-ethylaniline (1 g. 8.2 mmol.) in acetic acid (10 ml), activated silferc (1.32 g. ferric chloride 8.2 mmol) was added under nitrogen atmosphere. The reaction mixture was stirred for 5 minutes and methyl vinyl ketone (MVK) (0.63 g, 9 mmol) was added slowly over a period of 15 minutes. The reaction mixture was heated to 70° C. and maintained between 70-75° C. for one hour. Anhydrous zinc chloride (1.12 g. 8.2 mmol) was added and the reaction was further refluxed for two hours. The reaction mixture was cooled, filtered, basified with 10% NaOH solution, extracted with ethyl acetate (3×20 ml), dried over Na2SO4 and evaporated to give the product; Yield 60%.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
8.2 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.63 g
Type
reactant
Reaction Step Two
Quantity
1.12 g
Type
catalyst
Reaction Step Three

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